

Synthesis and Purification of Ulotaront for Research Applications

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Compound of Interest

Compound Name: Ulotaront

Cat. No.: B1651633

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (also known as SEP-363856) is an investigational psychotropic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2] Unlike conventional antipsychotics that predominantly target dopamine D2 receptors, **Ulotaront**'s unique pharmacological profile suggests its potential in treating a broader range of symptoms associated with schizophrenia and other neuropsychiatric disorders, with a potentially more favorable side-effect profile.[3][4][5] These application notes provide detailed protocols for the chemical synthesis and purification of **Ulotaront** for research and development purposes, enabling further investigation into its therapeutic potential.

Data Presentation

Table 1: Key Reagents and Materials for Ulotaront Synthesis

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Role in Synthesis
2-(Thiophen-3-yl)ethanol	C ₆ H ₈ OS	128.19	Starting Material
N-Methylaminoacetaldehyde dimethyl acetal	C ₅ H ₁₃ NO ₂	119.16	Starting Material
Triflic acid (TfOH)	CF ₃ SO ₃ H	150.08	Catalyst
1,2-Dimethoxyethane (DME)	C ₄ H ₁₀ O ₂	90.12	Solvent
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	Protecting Agent
Trifluoroacetic acid (TFA)	C ₂ HF ₃ O ₂	114.02	Deprotecting Agent

Table 2: Chromatographic Conditions for Chiral Separation and Purity Analysis

Parameter	Chiral Separation (SFC)	Purity Analysis (HPLC)
Column	Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®)	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	CO ₂ / Methanol (with amine additive, e.g., 0.2% DEA)	Acetonitrile / Water (with 0.1% TFA)
Gradient	Isocratic or Gradient	Gradient
Flow Rate	3.0 mL/min	1.0 mL/min
Column Temperature	40 °C	30 °C
Detection	UV at 210 nm	UV at 210 nm

Experimental Protocols

Synthesis of Racemic Ulotaront

The synthesis of **Ulotaront** proceeds through a condensation reaction to form the core structure, followed by protection, chiral separation of the enantiomers, and final deprotection.^[1]

Step 1: Condensation Reaction

- To a solution of 2-(thiophen-3-yl)ethanol in 1,2-dimethoxyethane (DME), add N-methylaminoacetaldehyde dimethyl acetal.
- Cool the reaction mixture in an ice bath.
- Slowly add triflic acid (TfOH) to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.

Step 2: Boc Protection

- Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the Boc-protected racemic **Ulotaront**.

Purification of Ulotaront

Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Chiral separation is a critical step to isolate the desired enantiomer of **Ulotaront**.^[1]

- Prepare a stock solution of the Boc-protected racemic **Ulotaront** in methanol.
- Set up the SFC system with a suitable polysaccharide-based chiral stationary phase column.
- Equilibrate the column with the mobile phase (a mixture of supercritical CO₂ and methanol containing an amine additive like diethylamine (DEA)).
- Inject the sample onto the column.
- Run the separation under isocratic or gradient conditions to resolve the two enantiomers.
- Collect the fractions corresponding to each enantiomer.
- Analyze the fractions by chiral HPLC to determine enantiomeric purity.

Step 3: Deprotection

- Dissolve the desired Boc-protected enantiomer in DCM.
- Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
- Filter the solid and wash with the non-polar solvent to obtain the pure **Ulotaront** enantiomer.

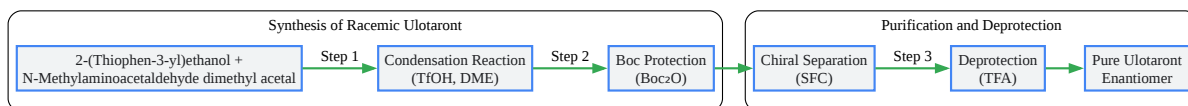
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- Prepare a standard solution of the final **Ulotaront** product in the mobile phase.
- Set up the HPLC system with a C18 reversed-phase column.
- Equilibrate the column with the mobile phase (a gradient of acetonitrile and water containing 0.1% TFA).
- Inject the sample and run the analysis.
- Determine the purity of the sample by integrating the peak area of **Ulotaront** relative to the total peak area.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR)

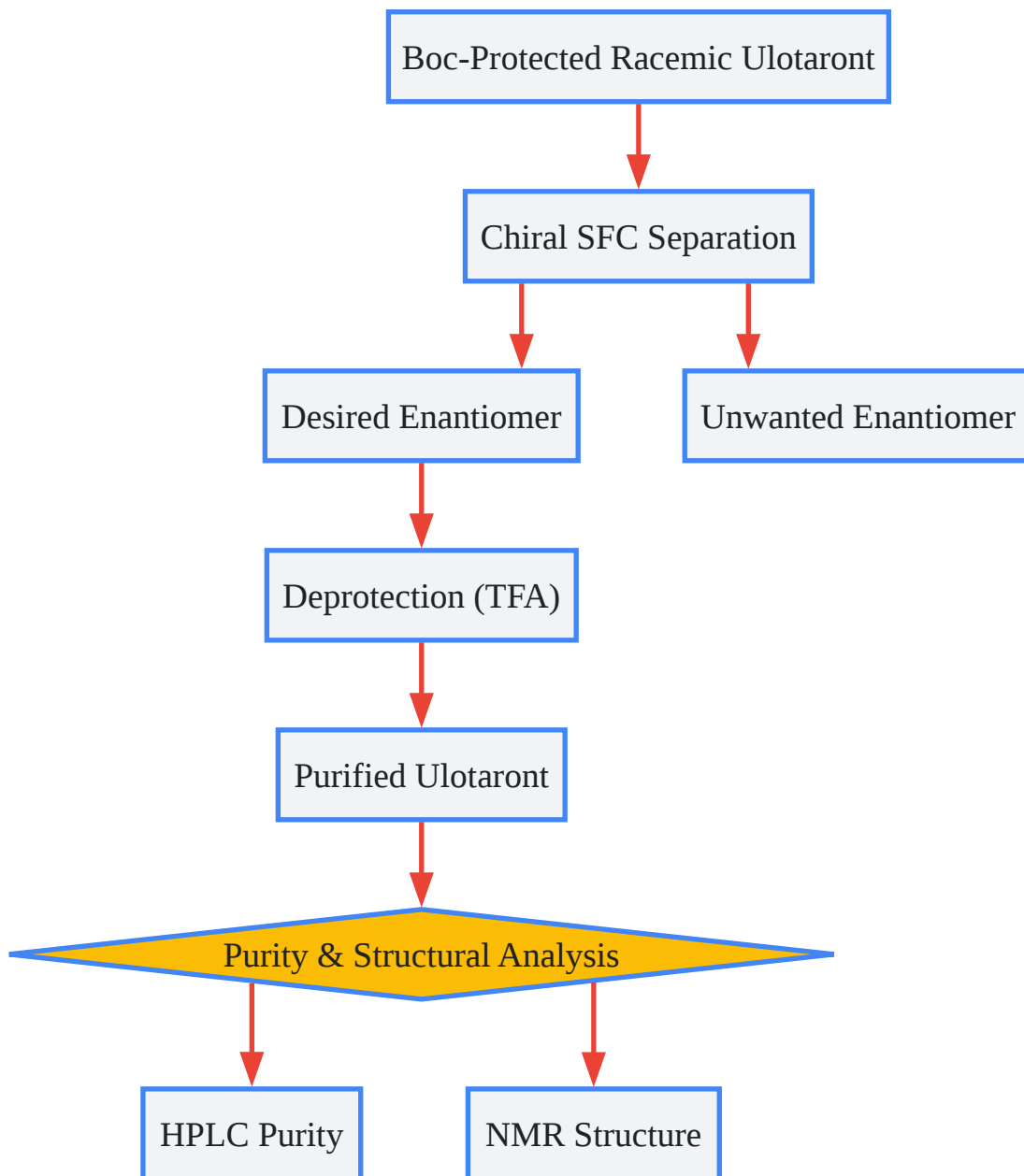
- Dissolve a small sample of the purified **Ulotaront** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire ¹H and ¹³C NMR spectra.
- Confirm the structure of **Ulotaront** by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, and comparing them to reference spectra if available.

Visualizations



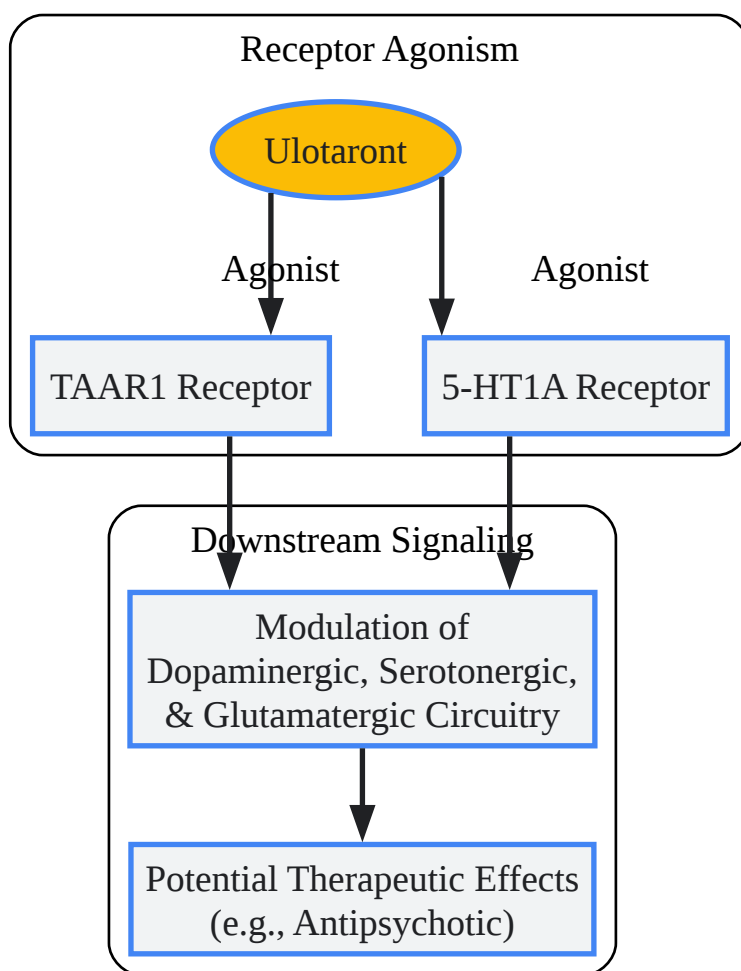
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Caption: Workflow for the synthesis and purification of **Ulotaront**.



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Caption: Workflow for the purification and analysis of **Ulotaront**.



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Caption: Simplified signaling pathway of **Ulotaront**.

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